2H-Pyran, 2-(hexadecyloxy)tetrahydro-
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Overview
Description
2H-Pyran, 2-(hexadecyloxy)tetrahydro- is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This specific compound is characterized by the presence of a hexadecyloxy group attached to the 2-position of the tetrahydropyran ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- typically involves the reaction of tetrahydropyran with hexadecanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the hexadecanol to form the desired product. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-(hexadecyloxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydropyrans with various functional groups.
Scientific Research Applications
2H-Pyran, 2-(hexadecyloxy)tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. These interactions can affect various biological pathways, including enzyme activity and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the hexadecyloxy group.
2-(7-Heptadecynyloxy)tetrahydro-2H-pyran: Similar structure with a heptadecynyloxy group instead of hexadecyloxy.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Contains a propynyloxy group.
Uniqueness
2H-Pyran, 2-(hexadecyloxy)tetrahydro- is unique due to the presence of the long hexadecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and stability in non-polar environments.
Properties
CAS No. |
58587-19-2 |
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Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
2-hexadecoxyoxane |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h21H,2-20H2,1H3 |
InChI Key |
FXXFQPGFNVNCPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
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